molecular formula C9H6ClNO3 B8804420 3-Chloro-5-cyano-4-methoxybenzoic acid

3-Chloro-5-cyano-4-methoxybenzoic acid

Cat. No.: B8804420
M. Wt: 211.60 g/mol
InChI Key: OCTTYRYINIDHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 3, a cyano (-CN) group at position 5, and a methoxy (-OCH₃) group at position 4. Its molecular formula is C₉H₅ClNO₃, with a calculated molar mass of 211.5 g/mol.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-chloro-5-cyano-4-methoxybenzoic acid

InChI

InChI=1S/C9H6ClNO3/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13)

InChI Key

OCTTYRYINIDHGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-5-cyano-4-methoxybenzoic acid with structurally or functionally related compounds, based on substituent patterns, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source
This compound 3-Cl, 5-CN, 4-OCH₃ C₉H₅ClNO₃ 211.5 (calculated) High acidity due to -CN/Cl; potential research chemical N/A
4-Chlorobenzoic Acid 4-Cl C₇H₅ClO₂ 156.57 Soluble in alkaline solutions (1g/25 mL 0.5N NaOH); refractive index 1.592–1.596
ML10302 (ester derivative) 4-NH₂, 5-Cl, 2-OCH₃ Not provided Not available 5-HT₄ receptor agonist; intestinal prokinetic activity without cardiac effects
3-Chloro-4-{[(cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic acid 3-Cl, 4-complex group, 5-OCH₃ C₁₂H₁₁ClN₂O₅ 298.68 Higher molar mass; complex substituent limits solubility
3-Chloro-5-methoxy-4-propoxybenzoic Acid 3-Cl, 5-OCH₃, 4-OCH₂CH₂CH₃ C₁₁H₁₃ClO₄ 244.67 (calculated) Drug impurity reference; propoxy group enhances lipophilicity

Key Findings:

Substituent Effects on Acidity and Solubility: The cyano group in this compound increases acidity compared to 4-Chlorobenzoic Acid, where a single chloro substituent provides moderate acidity. The methoxy group at position 4 may slightly counteract this effect via electron donation . 3-Chloro-5-methoxy-4-propoxybenzoic Acid’s propoxy group enhances lipophilicity, making it less water-soluble than the target compound, which lacks alkyl chains .

Biological Activity: ML10302, an ester derivative of a related benzoic acid, acts as a selective 5-HT₄ receptor agonist with prokinetic effects in the intestine. Unlike cisapride (a reference drug), ML10302 lacks cardiac side effects, suggesting that esterification and amino group substitution modulate receptor specificity . The target compound’s free carboxylic acid group may limit its ability to cross cell membranes, reducing bioavailability compared to ester analogs.

Structural Complexity and Applications: The compound 3-Chloro-4-{[(cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic acid () demonstrates how bulky substituents increase molar mass (298.68 g/mol) and likely reduce solubility, limiting its utility in drug formulations . In contrast, the target compound’s simpler structure may offer advantages in synthetic scalability or derivatization.

Pharmaceutical Relevance: 4-Chlorobenzoic Acid is a USP-certified reference standard, highlighting its role in quality control . The target compound’s cyano group could position it as a precursor for nitrile-containing pharmaceuticals, though direct evidence of such applications is absent in the provided data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.